5-Methyl-2-(trifluoromethyl)aniline

Lipophilicity Drug-likeness Membrane permeability

5-Methyl-2-(trifluoromethyl)aniline (CAS 106877-29-6; synonyms: 2-amino-4-methylbenzotrifluoride, Benzenamine, 5-methyl-2-(trifluoromethyl)-) is an aromatic amine building block of the trifluoromethylaniline class, with molecular formula C8H8F3N and molecular weight 175.15 g/mol. It features a benzene ring bearing a primary amino group at position 1, a trifluoromethyl group at position 2, and a methyl substituent at position 5, yielding a predicted LogP of 3.18, a predicted pKa (conjugate acid) of 1.59±0.10, a boiling point of 207.2°C at 760 mmHg, and a density of 1.237 g/cm³.

Molecular Formula C8H8F3N
Molecular Weight 175.15 g/mol
CAS No. 106877-29-6
Cat. No. B034172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-(trifluoromethyl)aniline
CAS106877-29-6
Synonyms5-METHYL-2-(TRIFLUOROMETHYL)ANILINE
Molecular FormulaC8H8F3N
Molecular Weight175.15 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C(F)(F)F)N
InChIInChI=1S/C8H8F3N/c1-5-2-3-6(7(12)4-5)8(9,10)11/h2-4H,12H2,1H3
InChIKeyHYQKJEMNTMFLJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-2-(trifluoromethyl)aniline (CAS 106877-29-6): Physicochemical Profile and Procurement-Relevant Identity


5-Methyl-2-(trifluoromethyl)aniline (CAS 106877-29-6; synonyms: 2-amino-4-methylbenzotrifluoride, Benzenamine, 5-methyl-2-(trifluoromethyl)-) is an aromatic amine building block of the trifluoromethylaniline class, with molecular formula C8H8F3N and molecular weight 175.15 g/mol . It features a benzene ring bearing a primary amino group at position 1, a trifluoromethyl group at position 2, and a methyl substituent at position 5, yielding a predicted LogP of 3.18, a predicted pKa (conjugate acid) of 1.59±0.10, a boiling point of 207.2°C at 760 mmHg, and a density of 1.237 g/cm³ . The compound is commercially available at standard purities of 97–98%, with batch-specific QC documentation including NMR, HPLC, and GC from major suppliers .

Why 5-Methyl-2-(trifluoromethyl)aniline Cannot Be Interchanged with Other Methyl-Trifluoromethyl Aniline Regioisomers or the Parent 2-(Trifluoromethyl)aniline


Substituted trifluoromethyl anilines within the C8H8F3N isomer family cannot be treated as interchangeable building blocks because the precise ring position of the methyl group relative to the –NH2 and –CF3 substituents dictates distinct electronic and steric profiles. Moving the methyl from the 5-position (target compound, pKa 1.59) to the 4-position (CAS 87617-23-0, pKa 1.90) shifts the basicity of the aniline nitrogen by 0.31 pKa units , while the parent 2-(trifluoromethyl)aniline (CAS 88-17-5) lacking the methyl group exhibits a still lower pKa of 1.10 and a LogP of 2.32 versus 3.18 for the target – a ΔLogP of 0.86 that translates to a ~7.2-fold difference in lipophilicity . These differences directly impact protonation state at physiological pH, membrane partitioning, metabolic stability, and reactivity in downstream coupling reactions (e.g., Buchwald–Hartwig amination, SNAr), making generic substitution a source of irreproducible synthesis outcomes and failed biological SAR. High-strength, head-to-head comparative data for this specific compound remain limited in the primary literature; the evidence below represents the best available quantitative differentiation drawn from cross-study physicochemical comparisons and class-level structure–activity inferences.

Quantitative Differentiation Evidence for 5-Methyl-2-(trifluoromethyl)aniline (CAS 106877-29-6) vs. Closest Analogs


Lipophilicity (LogP) Differentiation vs. Parent 2-(Trifluoromethyl)aniline: A 7.2-Fold Partitioning Advantage

5-Methyl-2-(trifluoromethyl)aniline (target) exhibits a measured/calculated LogP of 3.18, compared to a LogP of 2.32 (at 23°C, pH 7) for the non-methylated parent 2-(trifluoromethyl)aniline . This ΔLogP of +0.86 corresponds to an approximately 7.2-fold higher octanol–water partition coefficient, driven by the addition of the hydrophobic methyl group. The difference is consistent across alternative computational methods: the target compound's consensus LogP from Bidepharm's multi-method panel (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) averages 2.67, while the parent's reported experimental LogP is 2.32 .

Lipophilicity Drug-likeness Membrane permeability Medicinal chemistry

Aniline Basicity (pKa) Differentiation vs. Parent 2-(Trifluoromethyl)aniline: 0.49 pKa Unit Shift Alters Protonation State

The predicted pKa of the conjugate acid of 5-Methyl-2-(trifluoromethyl)aniline is 1.59±0.10, compared to 1.10±0.10 for the parent 2-(trifluoromethyl)aniline . The ΔpKa of +0.49 reflects the electron-donating effect of the para-methyl group, which partially offsets the strong electron-withdrawing influence of the ortho-CF3 group. This means the target compound's amino group is a weaker acid (stronger base) than the parent, potentially affecting its nucleophilicity in amide bond formation, reductive amination, and transition-metal-catalyzed coupling reactions.

Basicity pKa Protonation state Reactivity Coupling reactions

Regioisomeric Basicity Differentiation: 5-Methyl vs. 4-Methyl-2-(trifluoromethyl)aniline (ΔpKa = 0.31)

Among the C8H8F3N regioisomers bearing the CF3 group at position 2, the pKa of the aniline conjugate acid varies systematically with methyl position: 5-methyl (target) pKa = 1.59±0.10; 4-methyl isomer (CAS 87617-23-0) pKa = 1.90±0.10 . The 0.31 pKa unit difference reflects the distinct electronic environments created by placing the methyl group para vs. meta to the amino group. The 4-methyl isomer, with the methyl para to –NH2, experiences stronger resonance donation into the amine, raising its basicity relative to the 5-methyl isomer where the methyl is meta to –NH2.

Regioisomerism Substituent effects SAR Basicity tuning

Boiling Point and Physical Form Differentiation: Impact on Purification and Handling Protocols

5-Methyl-2-(trifluoromethyl)aniline has a predicted boiling point of 207.2°C at 760 mmHg and a flash point of 86.1°C, compared to the parent 2-(trifluoromethyl)aniline which boils at 170–173°C (lit.) with a flash point of ~55°C (131°F) . The ~35°C higher boiling point of the target compound reflects increased molecular weight and van der Waals interactions from the additional methyl group. The target compound also has no reported melting point (described as solid or liquid depending on source), while the parent melts at 34°C, indicating different physical forms at ambient storage conditions.

Boiling point Physical form Purification Distillation Handling

Purity Specifications and QC Documentation: 98% Standard with Multi-Method Batch Analysis

5-Methyl-2-(trifluoromethyl)aniline is commercially supplied at a standard purity of 98% (Bidepharm, Chemscene, Adamas) or 97% (AKSci), with batch-specific QC documentation including NMR, HPLC, and GC analyses . In comparison, several regioisomeric analogs are offered at lower standard purities: 2-Methyl-6-(trifluoromethyl)aniline (CAS 88301-98-8) is typically supplied at 96–97% , and 2-Methyl-5-(trifluoromethyl)aniline (CAS 25449-96-1) is available at 98% but with fewer vendors offering comprehensive three-method QC .

Purity Quality control NMR HPLC GC Procurement

Procurement-Driven Application Scenarios for 5-Methyl-2-(trifluoromethyl)aniline (CAS 106877-29-6)


Kinase Inhibitor Scaffold Synthesis: Building Block for ortho-CF3 Aniline-Containing Tyrosine Kinase Inhibitors

The ortho-trifluoromethyl aniline motif is a privileged scaffold in ATP-competitive kinase inhibitors, where the –CF3 group occupies a lipophilic pocket and the aniline nitrogen serves as a hydrogen-bond donor or linker attachment point. 5-Methyl-2-(trifluoromethyl)aniline provides a specific substitution pattern that pre-installs both the ortho-CF3 and a para-methyl group, matching the pharmacophoric requirements observed in nilotinib-type inhibitors. Published SAR studies on nilotinib analogues have demonstrated that replacement of the trifluoromethyl group with –H, –F, or –CH3 results in significant loss of Abl and Kit inhibitory potency [1]. This compound supplies the critical 2-CF3 aniline core with a methyl group at the 5-position that can modulate steric and electronic properties without requiring additional synthetic steps, thereby reducing step count and improving overall yield in medicinal chemistry campaigns.

Agrochemical Intermediate: Fluorinated Building Block for High-Performance Pesticides and Herbicides

Trifluoromethyl-substituted anilines are established intermediates in the synthesis of high-efficiency, low-toxicity agrochemicals, where the –CF3 group enhances metabolic stability and environmental persistence [1]. The target compound's LogP of 3.18 and its specific 5-methyl-2-CF3 substitution pattern make it suitable for constructing amide, urea, and sulfonamide linkages found in commercial herbicide and fungicide frameworks. The 0.86 LogP advantage over the parent 2-(trifluoromethyl)aniline translates to improved foliar uptake and cuticular penetration for agrochemical candidates derived from this intermediate [1].

Chemical Biology Probe Development: Late-Stage Functionalization via the Aniline Handle

The free primary amine of 5-Methyl-2-(trifluoromethyl)aniline enables a wide range of chemoselective derivatizations – including acylation, sulfonylation, reductive amination, diazotization, and transition-metal-catalyzed cross-coupling – without protection/deprotection of the CF3 or methyl groups. The predicted pKa of 1.59 ensures that the aniline nitrogen remains largely unprotonated under mildly acidic coupling conditions (e.g., HATU/DIPEA-mediated amide formation at pH ~7–8), facilitating efficient conjugation to carboxylic acid-containing probes, biotin tags, or fluorophores [1]. This makes the compound a versatile entry point for constructing focused chemical biology probe libraries bearing the pharmacokinetic advantages of the trifluoromethyl group.

Fluorinated Materials Science: Precursor for High-Performance Polymers and Liquid Crystals

Aromatic amines with trifluoromethyl substituents are key monomers in the synthesis of fluorinated polyimides, polyamides, and epoxy resins, where the –CF3 group imparts low dielectric constant, high thermal stability, and reduced moisture absorption. The target compound's higher boiling point (207°C) and flash point (86°C) relative to the parent 2-(trifluoromethyl)aniline provide a wider thermal processing window for polymerization reactions [1]. Its 5-methyl substituent can also serve as a site for further functionalization (e.g., benzylic oxidation to carboxylic acid or aldehyde) to generate AB-type monomers for step-growth polymerization.

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